4-Anilino-2-chlorobenzonitrile
Description
4-Anilino-2-chlorobenzonitrile is an aromatic compound featuring a benzene ring substituted with a chlorine atom at position 2, a cyano group (-C≡N) at position 1, and a phenylamino (anilino) group (-NH-C₆H₅) at position 3. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C13H9ClN2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-anilino-2-chlorobenzonitrile |
InChI |
InChI=1S/C13H9ClN2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8,16H |
InChI Key |
XQIGPUKQCSYQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-2-chlorobenzonitrile typically involves the reaction of 4-chloro-2-nitrobenzonitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like hydrogen gas. The reaction conditions include a temperature range of 80-100°C and a pressure of 1-2 atm .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Anilino-2-chlorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The anilino group can be oxidized to form corresponding quinone derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
- Substitution reactions yield derivatives such as 4-hydroxy-2-chlorobenzonitrile.
- Reduction reactions yield 4-anilino-2-aminobenzonitrile.
- Oxidation reactions yield quinone derivatives .
Scientific Research Applications
4-Anilino-2-chlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Anilino-2-chlorobenzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
The following analysis compares 4-Anilino-2-chlorobenzonitrile with structurally related compounds, focusing on substituent effects, biological activities, and synthetic utility.
Substituent Position and Functional Group Variations
Key Observations :
- Electronic Effects: The cyano group in benzonitrile derivatives enhances electrophilicity, facilitating nucleophilic substitutions (e.g., coupling reactions) compared to carboxylic acid analogs .
- Biological Activity: Quinoline derivatives with 4-chloroanilino substituents exhibit potent anticancer activity (e.g., 4-(4-chloroanilino)quinoline, IC₅₀ = 3.42 µM against MCF-7 cells), likely due to kinase inhibition . In contrast, benzoic acid derivatives (e.g., 2-amino-4-chlorobenzoic acid) are more suited for synthesizing heterocycles like quinazolinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
